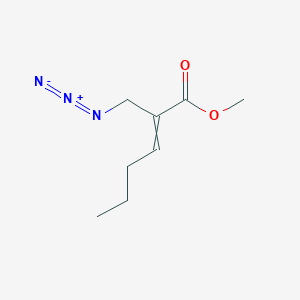

Methyl 2-(azidomethyl)hex-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918156-00-0 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-(azidomethyl)hex-2-enoate |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-7(6-10-11-9)8(12)13-2/h5H,3-4,6H2,1-2H3 |

InChI Key |

MVMYVLLMTNGKGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CN=[N+]=[N-])C(=O)OC |

Origin of Product |

United States |

Strategic Importance of Azide Ester Alkene Scaffolds in Modern Organic Chemistry

The combination of an azide (B81097), an ester, and an alkene within a single molecular framework, known as an azide-ester-alkene scaffold, holds significant strategic value in modern organic chemistry. Alkenes, hydrocarbons with at least one carbon-carbon double bond, are fundamental starting materials for a wide range of chemical transformations. taylorandfrancis.com Their reactivity is largely due to the electron-rich nature of the double bond, making them susceptible to attack by electrophiles. numberanalytics.com The presence and nature of substituent groups attached to the double bond can significantly influence the alkene's reactivity. numberanalytics.com

Organic azides are crucial in various fields, including synthetic chemistry, chemical biology, and drug discovery, primarily because they provide an efficient way to introduce a nitrogen-containing group into organic compounds. acs.org The azide group can be readily transformed into other important functional groups, such as amines, or participate in powerful reactions like "click chemistry."

The ester functional group further enhances the synthetic utility of the scaffold. Esters can be hydrolyzed to carboxylic acids, reduced to alcohols, or react with organometallic reagents to form new carbon-carbon bonds. This versatility allows for a wide array of molecular modifications.

The strategic advantage of the azide-ester-alkene scaffold lies in the orthogonal reactivity of its three functional groups. This means that each group can be selectively reacted without affecting the others, enabling chemists to build complex molecular architectures in a controlled and stepwise manner. This "step economy" is a key principle of modern synthesis, aiming to create intricate molecules in the fewest possible steps. rsc.org

Overview of Methyl 2 Azidomethyl Hex 2 Enoate As a Versatile Synthetic Intermediate

Methyl 2-(azidomethyl)hex-2-enoate serves as a prime example of a versatile synthetic intermediate. Its structure contains the three key functional groups—azide (B81097), ester, and alkene—positioned in a way that allows for diverse and predictable reactivity.

The synthesis of related structures, such as methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate, often involves the reaction of an aldehyde with methyl azidoacetate in the presence of a base. orgsyn.org This type of reaction, known as a Knoevenagel condensation, is a common method for forming carbon-carbon double bonds. The resulting α,β-unsaturated ester is then poised for a variety of subsequent transformations.

The alkene portion of this compound can undergo a range of addition reactions. For instance, it can be hydrogenated to the corresponding saturated ester, or it can react with electrophiles like halogens or peroxy acids. The azide group is a particularly powerful handle for introducing nitrogen. It can be reduced to a primary amine, which is a common functional group in pharmaceuticals and biologically active molecules. Alternatively, the azide can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. nih.gov The methyl ester can be hydrolyzed, reduced, or engaged in transesterification reactions to further modify the molecular structure.

The following table summarizes the key properties and potential transformations of the functional groups in this compound:

| Functional Group | Key Properties | Potential Transformations |

| Alkene | Electron-rich double bond | Hydrogenation, Halogenation, Epoxidation, Ozonolysis numberanalytics.com |

| Azide | Nitrogen source, "Click" handle | Reduction to amine, [3+2] Cycloaddition (e.g., CuAAC) acs.orgnih.gov |

| Methyl Ester | Carbonyl group | Hydrolysis to carboxylic acid, Reduction to alcohol, Transesterification |

Current Research Landscape and Emerging Trends

Precursor-Based Azidation Strategies

The introduction of the azido (B1232118) group into the Methyl 2-(azidomethyl)hex-2-enoate structure is primarily achieved through the transformation of a suitable precursor. These methods rely on the reactivity of a pre-functionalized substrate to incorporate the azide (B81097) moiety.

Nucleophilic Substitution Reactions for Azidomethyl Introduction (e.g., from Chloromethyl Precursors)

A foundational and widely employed method for the synthesis of allylic azides is the nucleophilic substitution (SN2) reaction. This approach involves the displacement of a good leaving group at the allylic position by an azide anion. For the synthesis of this compound, a common precursor would be Methyl 2-(chloromethyl)hex-2-enoate or the corresponding bromo- or tosyl-derivatives.

The synthesis of the precursor, Methyl 2-(halomethyl)hex-2-enoate, can be achieved through the allylic halogenation of Methyl 2-methylhex-2-enoate. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, are used to selectively halogenate the allylic methyl group. rsc.orglibretexts.org

Once the halomethyl precursor is obtained, it is treated with an azide salt, typically sodium azide (NaN3), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). masterorganicchemistry.com The azide ion (N3-) acts as a potent nucleophile, attacking the electrophilic carbon bearing the halogen and displacing it to form the desired this compound. masterorganicchemistry.comnih.gov The choice of solvent is crucial, as polar aprotic solvents enhance the nucleophilicity of the azide anion. researchgate.net

A representative reaction scheme is as follows:

Step 1: Allylic Halogenation Methyl 2-methylhex-2-enoate + NBS → Methyl 2-(bromomethyl)hex-2-enoate

Step 2: Nucleophilic Azidation Methyl 2-(bromomethyl)hex-2-enoate + NaN3 → this compound

| Parameter | Condition | Reference |

| Halogenating Agent | N-Bromosuccinimide (NBS) | rsc.org |

| Azide Source | Sodium Azide (NaN3) | masterorganicchemistry.com |

| Solvent (Azidation) | Dimethylformamide (DMF) | masterorganicchemistry.com |

| Temperature | Room Temperature to Mild Heating | nih.gov |

Environmentally-Friendly Hydroazidation of Olefinic Precursors

An alternative and more atom-economical approach to introducing the azido group is through the hydroazidation of an appropriate olefinic precursor. For the synthesis of this compound, a suitable precursor would be Methyl 2-(methylene)hexanoate. This method involves the addition of hydrazoic acid (HN3) or a surrogate across the double bond. While traditional methods for hydroazidation can be hazardous due to the toxicity and explosive nature of hydrazoic acid, modern, more environmentally friendly protocols have been developed. These often involve the in-situ generation of HN3 or the use of safer azide sources like trimethylsilyl (B98337) azide (TMSN3) in the presence of an acid catalyst.

The reaction proceeds via an anti-Markovnikov addition of the azide group to the terminal alkene, which would be a challenge for this specific target compound's geometry. More advanced methods may be required to achieve the desired regioselectivity for a branched alkene.

Catalytic and Mechanistic Aspects in Compound Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. The formation of this compound can be facilitated by various catalytic systems, which also provide insights into the reaction mechanisms.

Transition Metal-Mediated Azidation Processes

Transition metal catalysis provides a powerful tool for the formation of C-N bonds, including the synthesis of allylic azides. Palladium-catalyzed allylic azidation is a well-established method that can be applied to the synthesis of this compound. nih.gov In this approach, a precursor such as Methyl 2-(acetoxymethyl)hex-2-enoate or the corresponding carbonate can be reacted with an azide source in the presence of a palladium(0) catalyst. The reaction typically proceeds through a π-allyl palladium intermediate, which is then attacked by the azide nucleophile. libretexts.org

Rhodium catalysts have also been explored for the azidation of allylic systems, offering alternative reactivity and selectivity profiles. nih.govcapes.gov.br These reactions often proceed under mild conditions and can exhibit high regio- and stereoselectivity. The choice of ligand on the metal center is critical in controlling the outcome of the reaction.

| Catalyst System | Precursor Type | General Observations | Reference |

| Palladium(0) / Ligand | Allylic acetate/carbonate | Good yields, often with retention of stereochemistry. | nih.gov |

| Rhodium(II) | Allylic alcohol/ester | Can offer different selectivity compared to palladium. | nih.gov |

Influence of Reaction Conditions and Solvent Systems on Synthesis, including Microwave Assistance

Solvent Systems: The choice of solvent is particularly critical in nucleophilic substitution reactions. For the SN2 reaction of a halomethyl precursor with sodium azide, polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred. masterorganicchemistry.comresearchgate.net These solvents effectively solvate the cation (Na+) while leaving the azide anion relatively "naked" and highly nucleophilic. In contrast, polar protic solvents like water or alcohols can solvate the azide anion through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination side reactions or slower reaction rates. libretexts.orgcsbsju.edu

Microwave Assistance: Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. organic-chemistry.orgnih.gov In the context of synthesizing this compound via nucleophilic substitution, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. organic-chemistry.org The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. This is particularly beneficial for reactions that are sluggish at room temperature. The use of water as a solvent in microwave-assisted synthesis of azides has also been reported as a green chemistry approach. organic-chemistry.org

| Reaction Condition | Effect on Synthesis | Reference |

| Solvent | ||

| Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of azide, favoring SN2. | researchgate.net |

| Polar Protic (e.g., H2O, EtOH) | Can decrease azide nucleophilicity. | libretexts.orgcsbsju.edu |

| Heating Method | ||

| Conventional Heating | Standard method, can be slow. | |

| Microwave Irradiation | Significantly reduces reaction time, often improves yield. | organic-chemistry.orgnih.gov |

Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.

One key aspect is the use of less hazardous reagents and reaction conditions. This includes moving away from highly toxic and explosive reagents like hydrazoic acid towards safer alternatives such as sodium azide or in-situ generated azides. nih.gov

The use of catalytic methods, as discussed in section 2.2.1, is inherently a green approach as it reduces the amount of waste generated by employing substoichiometric amounts of catalysts instead of stoichiometric reagents.

Furthermore, the implementation of microwave-assisted synthesis, particularly in aqueous media, aligns with green chemistry principles by reducing reaction times, energy consumption, and the use of volatile organic solvents. organic-chemistry.org Flow chemistry is another sustainable approach that can be used for the azidation of α,β-unsaturated carbonyls, offering improved safety and efficiency. unito.it The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contributes to a more sustainable process by minimizing solvent use and waste generation. nih.gov

Development of Green Chemistry Principles for Efficient Production

The efficient production of this compound can be strategically designed by embracing the core tenets of green chemistry. A plausible and atom-economical synthetic pathway involves a two-step sequence commencing with the formation of a key intermediate, Methyl 2-(hydroxymethyl)hex-2-enoate, followed by the introduction of the azide functionality.

A highly effective method for the initial carbon-carbon bond formation is the Baylis-Hillman reaction. organic-chemistry.orgwikipedia.org This reaction, which couples an activated alkene with an electrophile, is renowned for its high atom economy as it proceeds via an addition mechanism, theoretically incorporating all atoms from the reactants into the product. For the synthesis of Methyl 2-(hydroxymethyl)hex-2-enoate, the reaction would involve the coupling of methyl acrylate (B77674) with butanal, catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. organic-chemistry.org

The principles of green chemistry can be further integrated into this step by:

Catalyst Selection: While DABCO is a common catalyst, research into more environmentally friendly and recyclable catalysts is ongoing. The use of ionic liquids as chiral solvents has been explored in aza-Baylis-Hillman reactions, which could potentially be adapted to this synthesis. wikipedia.org

Solvent Choice: The Baylis-Hillman reaction can often be performed in greener solvents, including water or under solvent-free conditions, which significantly reduces the environmental impact. organic-chemistry.org

Energy Efficiency: The reaction is typically conducted at or near room temperature, minimizing energy consumption.

The subsequent conversion of the allylic alcohol, Methyl 2-(hydroxymethyl)hex-2-enoate, to the target allylic azide, this compound, is a critical transformation. Traditional methods for this conversion often involve hazardous reagents. However, greener alternatives are available. A notable green approach is the direct catalytic azidation of allylic alcohols. organic-chemistry.org This avoids the pre-functionalization of the alcohol to a halide, thereby reducing the number of synthetic steps and the generation of waste.

Furthermore, the use of diphenylphosphoryl azide (DPPA) offers a safer alternative to the highly toxic and explosive hydrazoic acid for the direct conversion of alcohols to azides. nih.govcmu.edu The reaction proceeds under mild conditions and often with high stereoselectivity. nih.gov

Table 1: Comparison of Catalysts for the Baylis-Hillman Reaction

| Catalyst | Typical Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DABCO | 10-20 | Various/Solvent-free | 24-120 | 50-90 | organic-chemistry.org |

| Trimethylphosphine | 10 | Dichloromethane | 24 | 70-85 | wikipedia.org |

| DBU | 10 | Acetonitrile | 12-48 | 60-80 | organic-chemistry.org |

This table presents typical data for Baylis-Hillman reactions of various aldehydes and acrylates and serves as a general guide.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a crucial metric in assessing the "greenness" of a synthetic route, measuring the efficiency with which atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org

The proposed two-step synthesis of this compound can be analyzed for its atom economy.

Step 1: Baylis-Hillman Reaction

Butanal (C₄H₈O) + Methyl acrylate (C₄H₆O₂) → Methyl 2-(hydroxymethyl)hex-2-enoate (C₈H₁₄O₃)

Molecular Weight of Butanal: 72.11 g/mol

Molecular Weight of Methyl acrylate: 86.09 g/mol

Molecular Weight of Methyl 2-(hydroxymethyl)hex-2-enoate: 158.20 g/mol

The theoretical atom economy for this addition reaction is 100%, as all atoms of the reactants are incorporated into the product. primescholars.com

Step 2: Azidation of the Allylic Alcohol

Methyl 2-(hydroxymethyl)hex-2-enoate (C₈H₁₄O₃) + HN₃ → this compound (C₈H₁₃N₃O₂) + H₂O

Molecular Weight of Methyl 2-(hydroxymethyl)hex-2-enoate: 158.20 g/mol

Molecular Weight of Hydrazoic acid (HN₃): 43.03 g/mol

Molecular Weight of this compound: 183.21 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

The atom economy for this substitution reaction can be calculated as:

Atom Economy = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100 Atom Economy = (183.21 / (158.20 + 43.03)) x 100 ≈ 90.1%

To optimize reaction efficiency, several factors should be considered, particularly in the azidation step. The choice of azidating agent is paramount. While the use of sodium azide with an acid to generate HN₃ in situ is common, it presents significant safety hazards. nih.gov

Alternative, safer, and more efficient methods include:

Catalytic azidation: The development of catalytic methods for the direct conversion of allylic alcohols to allylic azides is a significant advancement. organic-chemistry.org For instance, iron-catalyzed azidation using trimethylsilyl azide (TMSN₃) offers a more atom-economical route by reducing the amount of waste generated. organic-chemistry.org

Table 2: Comparison of Reagents for Allylic Azidation

| Reagent System | Key Byproducts | Safety Considerations | Atom Economy (Theoretical) | Reference |

|---|---|---|---|---|

| NaN₃ / H⁺ | Salt (e.g., NaCl) | Highly toxic and explosive HN₃ | High | nih.gov |

| DPPA / PPh₃ | Triphenylphosphine oxide, Di-tert-butyl azodicarboxylate | DPPA is a safer azide source | Lower | nih.govcmu.edu |

| TMSN₃ / Lewis Acid Catalyst | Hexamethyldisiloxane | TMSN₃ is toxic | High | organic-chemistry.org |

This table provides a comparative overview of common azidation methods.

By carefully selecting catalysts, solvents, and reagents based on green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of yield but also environmentally responsible, with a high degree of atom economy and minimal waste production.

Cycloaddition Reactions of the Azide Moiety

The azide functional group in this compound is a 1,3-dipole, making it an excellent participant in cycloaddition reactions, most notably with alkynes to form stable triazole rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. In the context of this compound, this reaction would involve its treatment with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, forms a copper acetylide intermediate. This intermediate then reacts with the azide group of this compound to afford the corresponding triazole product. The reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.

Table 1: Hypothetical CuAAC Reactions of this compound

| Alkyne Partner | Catalyst System | Product |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | Methyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)hex-2-enoate |

| Propargyl alcohol | CuI | Methyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)hex-2-enoate |

| Ethynyltrimethylsilane | [Cu(CH₃CN)₄]PF₆ | Methyl 2-((4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)methyl)hex-2-enoate |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Variants

For applications where the cytotoxicity of copper is a concern, such as in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which has a significantly lower activation energy for cycloaddition with azides. The reaction of this compound with a strained cycloalkyne would proceed without the need for a catalyst, providing a bioorthogonal method for conjugation.

Diels-Alder Reactions Involving Azadiene Intermediates

While less common for simple alkyl azides, vinyl azides can undergo thermal or photochemical rearrangement to form 2H-azirines, which can then isomerize to azadienes (1-azabuta-1,3-dienes). These azadienes can subsequently participate in Diels-Alder reactions. For this compound, a hypothetical transformation to an azadiene intermediate would require isomerization involving the double bond of the hexenoate backbone. Such an intermediate could then react with a dienophile in an inverse-electron-demand Diels-Alder reaction to form various heterocyclic products. The feasibility and conditions for such a transformation would require specific experimental investigation.

Transformations of the Azidomethyl Functional Group

The azidomethyl group can be converted into other valuable functional groups, primarily through reduction or rearrangement pathways.

Reductive Pathways to Aminomethyl Derivatives

The azide group is readily reduced to a primary amine. This transformation can be achieved using a variety of reducing agents. A common and effective method is the Staudinger reaction, which involves treatment of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to the amine. Other methods for reducing azides include catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), or the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. The reduction of this compound would yield methyl 2-(aminomethyl)hex-2-enoate, a valuable building block for the synthesis of various nitrogen-containing compounds.

Table 2: Potential Reductive Transformations of this compound

| Reagent(s) | Product |

| 1. PPh₃, 2. H₂O | Methyl 2-(aminomethyl)hex-2-enoate |

| H₂, Pd/C | Methyl 2-(aminomethyl)hex-2-enoate |

| LiAlH₄ | (2-(Aminomethyl)hex-2-en-1-ol) |

Note: LiAlH₄ would also reduce the ester functionality.

Schmidt Rearrangements and Intramolecular Annulations

The Schmidt reaction involves the reaction of an azide with a carbonyl compound or an alcohol in the presence of a strong acid, leading to a rearrangement with the expulsion of nitrogen gas. While the classic Schmidt reaction typically involves hydrazoic acid, intramolecular versions using organic azides are also known. For this compound, an intramolecular Schmidt-type reaction could potentially be induced under acidic conditions, possibly involving the ester carbonyl group, which could lead to the formation of a lactam.

Intramolecular annulations could also be envisioned. For instance, upon reduction of the azide to an amine, the resulting aminomethyl group could potentially undergo an intramolecular Michael addition to the α,β-unsaturated ester system, leading to the formation of a cyclic β-amino ester derivative. The specific conditions and the stereochemical outcome of such a reaction would depend on the chosen catalyst and reaction parameters.

Allylic Azide Rearrangements

A fundamental characteristic of allylic azides is their propensity to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, commonly known as the Winstein rearrangement. semanticscholar.orgnih.govrsc.org This process is a reversible, thermal isomerization that leads to an equilibrium mixture of two or more constitutional isomers. For this compound, this rearrangement would involve the migration of the azide group and a shift of the double bond, leading to the formation of methyl 4-azidohex-2-enoate.

The position of the equilibrium is dictated by the relative thermodynamic stabilities of the isomers. nih.gov Factors such as conjugation and steric interactions play a crucial role. In the case of this compound, the starting isomer possesses an electron-withdrawing ester group conjugated with the double bond. The rearranged isomer, methyl 4-azidohex-2-enoate, would have a less substituted, and therefore generally less stable, double bond. However, the electronic influence of the distant ester group on the azide stability must also be considered.

The mechanistic understanding of the Winstein rearrangement is well-supported by experimental and computational studies. semanticscholar.org The reaction proceeds through a concerted, pericyclic transition state, which accounts for the observed stereospecificity in many cases. nih.gov While the rearrangement readily occurs under thermal conditions, it can also be influenced by the presence of catalysts. semanticscholar.org

The dynamic equilibrium between the isomeric allylic azides has significant implications for the synthetic utility of this compound. Reactions can be designed to selectively target one of the isomers present in the equilibrium mixture, thereby driving the equilibrium towards the formation of a single product. rsc.org

Reactions of the Alkene Moiety within this compound

The carbon-carbon double bond in this compound is activated by the adjacent ester group, making it susceptible to a variety of addition and cycloaddition reactions.

Hydrogenation and Reduction of the Olefinic Bond

The olefinic bond in α,β-unsaturated esters can be selectively reduced to the corresponding saturated ester. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts, including those based on palladium, platinum, and ruthenium, are effective for this purpose. nih.govacs.org The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction, particularly in a molecule with multiple reducible functional groups like the azide.

For instance, catalytic transfer hydrogenation using a chiral ruthenium catalyst has been shown to reduce α,β-unsaturated esters to the corresponding saturated esters. shu.edu While specific studies on this compound are not prevalent, the general reactivity of α,β-unsaturated esters suggests that its double bond can be hydrogenated under standard conditions. Care must be taken to avoid the simultaneous reduction of the azide group, which can also be reduced to an amine under certain hydrogenation conditions. wikipedia.org

Table 1: Representative Conditions for the Hydrogenation of α,β-Unsaturated Esters

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Reference |

| Ru(II)-PNN Complex | H₂ | THF | 115 | 5.3 | acs.org |

| Ru(II)-CNN Complex | H₂ | Toluene | 110 | 50 | acs.org |

| Noyori's Ru-BINAP | Isopropanol | Isopropanol | 140 | N/A | shu.edu |

This table presents general conditions for the hydrogenation of α,β-unsaturated esters and may not be directly applicable to this compound without optimization.

Electrophilic Additions and Cycloaddition Reactions (e.g., [2+2])

The electron-deficient nature of the double bond in this compound makes it a good substrate for nucleophilic conjugate additions (Michael additions). wikipedia.orglibretexts.org However, it can also participate in electrophilic additions, although this is less common for such electron-poor alkenes. libretexts.org

Of greater synthetic interest are cycloaddition reactions. The activated alkene can act as a dienophile in Diels-Alder reactions. wikipedia.org Furthermore, [2+2] cycloadditions with electron-rich alkenes or ketenes can lead to the formation of cyclobutane derivatives. umn.edu The stereochemical outcome of these reactions is often predictable based on the concerted or stepwise nature of the mechanism. For example, the reaction of an α,β-unsaturated ester with a ketene to form a β-lactam often proceeds through a zwitterionic intermediate. umn.edu

While specific examples involving this compound are scarce, the known reactivity of similar acrylates provides a strong basis for predicting its behavior in these transformations. mdpi.com

Transformations Involving the Ester Functionality

The methyl ester group of the title compound can undergo a variety of classical ester transformations.

Hydrolysis, Transesterification, and Ammonolysis Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. google.com Basic hydrolysis, or saponification, is often carried out using sodium or potassium hydroxide in an aqueous or alcoholic solvent. arkat-usa.orgresearchgate.net For sterically hindered esters, which can be resistant to hydrolysis, milder, non-aqueous conditions have been developed. arkat-usa.orgresearchgate.net

Transesterification, the conversion of the methyl ester to another ester, can be accomplished by reacting the compound with an alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, and often a large excess of the new alcohol is used to drive the reaction to completion.

Ammonolysis, the reaction with ammonia or a primary or secondary amine, would yield the corresponding amide. This reaction typically requires harsher conditions than hydrolysis or transesterification.

Reductions to Alcohol and Aldehyde Derivatives

The ester functionality can be reduced to a primary alcohol or, with careful choice of reagents, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LAH) are commonly used to reduce esters to primary alcohols. wikipedia.org This reduction would convert this compound to 2-(azidomethyl)hex-2-en-1-ol. It is important to note that LAH can also reduce the azide group.

More selective reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can often achieve the partial reduction of an ester to an aldehyde, especially at low temperatures. This would provide 2-(azidomethyl)hex-2-enal. The chemoselective reduction of the ester in the presence of the alkene and azide moieties would require careful optimization of the reaction conditions. researchgate.net

Table 2: Common Reagents for Ester Reductions

| Reagent | Product | Typical Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Diethyl ether or THF, 0 °C to reflux | wikipedia.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Toluene or Hexane, -78 °C | researchgate.net |

This table provides general information on ester reduction and specific conditions for this compound would need to be determined experimentally.

Intramolecular Cyclization and Decomposition Pathways

The reactivity of this compound is primarily dictated by the interplay between the azide and the electron-deficient alkene functionalities. Thermal or photochemical activation can initiate a cascade of reactions, leading to various cyclic and decomposition products. Mechanistic investigations into analogous systems provide a framework for understanding the potential transformations of this specific molecule.

Intramolecular Cyclization

The presence of both a nucleophilic azide and an electrophilic α,β-unsaturated ester within the same molecule creates a predisposition for intramolecular reactions.

One of the primary anticipated cyclization routes for allylic azides is an intramolecular [3+2] cycloaddition, also known as a Huisgen cycloaddition, between the azide and the alkene. However, in the case of this compound, this would lead to a highly strained, bridged triazoline intermediate, which is generally not favored.

A more plausible pathway involves the initial thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate. This nitrene can then undergo several intramolecular reactions. One such possibility is the addition of the nitrene to the double bond to form a vinylaziridine. Subsequent rearrangement of this aziridine can lead to the formation of various nitrogen-containing heterocycles.

Furthermore, studies on related (E)-3-aryl-2-(azidomethyl)propenoates have shown that Lewis acids like aluminum chloride (AlCl₃) can mediate the formation of quinolines. This transformation is believed to proceed through a concerted mechanism or via a nitrene intermediate, followed by cyclization and aromatization. While not directly studied for the hex-2-enoate derivative, this precedent suggests a potential pathway for forming substituted pyridinone or dihydropyridine derivatives under appropriate catalytic conditions.

The table below summarizes potential intramolecular cyclization products of this compound based on reactions of analogous compounds.

| Starting Material Analogue | Reaction Conditions | Major Product(s) | Plausible Product from this compound |

| (E)-3-Aryl-2-(azidomethyl)propenoates | AlCl₃ | 3-Carbomethoxyquinolines | Methyl 4-propyl-2-oxo-1,2-dihydropyridine-5-carboxylate |

| Allylic azides with pendant alkenes | Thermal | Pyrrolizidines, Indolizidines | Substituted dihydropyrrole or piperidine derivatives |

Decomposition Pathways

The thermal stability of allylic azides is a critical factor in their reactivity. Upon heating, these compounds can undergo decomposition through various pathways, often competing with intramolecular cyclization.

The primary decomposition route for many organic azides is the extrusion of molecular nitrogen (N₂) to form a nitrene. In the case of this compound, the resulting allylic nitrene is a key intermediate that can dictate the final product distribution. This nitrene can undergo:

Hydrogen abstraction: The nitrene can abstract a hydrogen atom from the solvent or another molecule to form an enamine, which would likely tautomerize to the more stable imine.

Dimerization: Two nitrene intermediates can combine to form an azo compound.

Rearrangement: The nitrene could potentially rearrange to other reactive intermediates.

Studies on the thermal decomposition of related polymers, such as poly(azidoethyl acrylate), indicate that decomposition begins at elevated temperatures, typically above 200°C. This suggests that this compound likely possesses reasonable thermal stability at ambient temperatures but will decompose upon significant heating.

The decomposition can also be influenced by the presence of the α,β-unsaturated ester moiety. The ester group can affect the electronic properties of the allylic system and potentially participate in the decomposition process, for instance, through anchimeric assistance.

Below is a table outlining the potential decomposition products based on the known reactivity of similar functional groups.

| Functional Group | Decomposition Conditions | Common Decomposition Products | Potential Products from this compound |

| Allylic Azide | Thermal/Photochemical | N₂, Nitrene, Imine, Azo compound | N₂, Methyl 2-(iminomethyl)hex-2-enoate, Dimeric azo compounds |

| α,β-Unsaturated Ester | High Temperature Pyrolysis | CO, CO₂, Alkenes, Aldehydes | CO, CO₂, Hexene, Hexanal |

It is important to note that the specific reaction conditions, such as temperature, solvent, and the presence of catalysts or radical initiators/inhibitors, will significantly influence the competition between intramolecular cyclization and decomposition pathways, as well as the distribution of the resulting products. Detailed experimental studies on this compound are required to fully elucidate its complex reactivity and to isolate and characterize the specific products formed under various conditions.

Applications of Methyl 2 Azidomethyl Hex 2 Enoate As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Compounds

The presence of the azide (B81097) group in methyl 2-(azidomethyl)hex-2-enoate makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Triazole-Based Scaffolds

The azide functionality of this compound allows it to readily participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form 1,2,3-triazoles. nih.govresearchgate.net This "click chemistry" approach is renowned for its high efficiency, mild reaction conditions, and broad substrate scope. By reacting this compound with a variety of terminal or internal alkynes, a diverse library of triazole-containing molecules can be synthesized. These triazole rings can serve as stable linkers in larger molecules or as the core of new bioactive compounds. The general scheme for the CuAAC reaction involving this compound is depicted below:

Table 1: Representative Examples of Triazole Synthesis via CuAAC

| Alkyne Reactant | Catalyst | Solvent | Product |

|---|---|---|---|

| Phenylacetylene | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | t-BuOH/H₂O | Methyl 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)hex-2-enoate |

| Propargyl alcohol | Cu(I) source | various | Methyl 2-((1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)methyl)hex-2-enoate |

Formation of Pyrrolidine (B122466) and Pyrrole (B145914) Derivatives via Intramolecular Cyclization

The dual functionality of this compound also opens up pathways for the synthesis of other important nitrogen heterocycles, such as pyrrolidines and pyrroles, through intramolecular cyclization reactions. rsc.orgrsc.org For instance, under appropriate conditions, the azide can be reduced to an amine, which can then undergo an intramolecular Michael addition to the α,β-unsaturated ester, leading to the formation of a pyrrolidinone ring system. Alternatively, thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion or other cyclization pathways to yield pyrrole or pyrrolidine derivatives. The specific reaction conditions and the nature of the substituents on the hexenoate backbone would dictate the final product. rsc.org

Preparation of Structurally Constrained Peptide Analogs and Amino Acid Derivatives

The incorporation of non-natural amino acids and peptide mimics is a crucial strategy in medicinal chemistry to develop peptides with enhanced stability, bioavailability, and biological activity. This compound can serve as a valuable precursor for the synthesis of unique α-amino acid derivatives and structurally constrained peptide analogs. nih.govmetu.edu.trrsc.org

The reduction of the azide group to a primary amine, followed by hydrolysis of the methyl ester, would yield an unnatural amino acid with a hexyl side chain. Furthermore, the double bond within the hexenoate backbone provides a handle for further functionalization or for creating conformational constraints within a peptide sequence. For example, the double bond could be used in ring-closing metathesis reactions to create cyclic peptides, which often exhibit improved receptor binding and resistance to enzymatic degradation.

Table 2: Potential Amino Acid Derivatives from this compound

| Reaction Sequence | Resulting Amino Acid Derivative | Key Features |

|---|---|---|

| 1. Azide reduction (e.g., H₂/Pd) 2. Ester hydrolysis | 2-Amino-3-propylhex-4-enoic acid | Unnatural amino acid with an unsaturated side chain |

| 1. Epoxidation of double bond 2. Azide reduction 3. Ester hydrolysis | 2-Amino-3-(1,2-epoxypropyl)hexanoic acid | Contains a reactive epoxide for further modification |

Functionalization of Complex Molecules and Bioconjugation Strategies

The azide group of this compound is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. researchgate.net This makes it an ideal tool for the functionalization of complex biomolecules such as proteins, nucleic acids, and carbohydrates. Through click chemistry, this compound can be used to attach reporter molecules (e.g., fluorescent dyes), imaging agents, or drug payloads to biological targets. metu.edu.tr The α,β-unsaturated ester moiety can also be exploited for bioconjugation through Michael addition with thiol groups present in cysteine residues of proteins.

Potential in Polymer Chemistry and Advanced Materials Science (e.g., as a monomer for functional polymers)

The presence of a polymerizable double bond in this compound makes it a promising monomer for the synthesis of functional polymers. ontosight.aiessentialchemicalindustry.orgresearchgate.net Through free-radical or controlled radical polymerization techniques, polymers with pendant azide groups can be prepared. These azide-functionalized polymers can then be further modified using click chemistry to introduce a wide range of functionalities, leading to the creation of advanced materials with tailored properties. For example, these polymers could be used to create functional surfaces, drug delivery nanoparticles, or new types of hydrogels. The ability to easily modify the polymer after its synthesis offers a high degree of versatility in materials design. chemicalbook.com

Table 3: Potential Polymer Applications

| Polymerization Method | Resulting Polymer | Post-Polymerization Modification | Potential Application |

|---|---|---|---|

| Free-radical polymerization | Poly(this compound) | Click reaction with alkyne-functionalized molecules | Functional coatings, smart materials |

| RAFT polymerization | Well-defined azide-functionalized polymer | Grafting of other polymer chains via click chemistry | Block copolymers, stimuli-responsive materials |

Theoretical and Computational Investigations of Methyl 2 Azidomethyl Hex 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies employing methods like Density Functional Theory (DFT) or other quantum chemical calculations to determine the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity indices for Methyl 2-(azidomethyl)hex-2-enoate were found. Such calculations would be invaluable for predicting its behavior in chemical reactions.

Mechanistic Elucidation of Reaction Pathways and Transition State Analysis

There is no available literature detailing the computational elucidation of reaction mechanisms involving this compound. This includes the analysis of potential thermal or photochemical rearrangements, cycloadditions, or other transformations. Transition state structures and their corresponding energy barriers, which are crucial for understanding reaction kinetics and selectivity, have not been computationally modeled for this compound.

Conformational Analysis and Stereochemical Insights from Computational Modeling

A computational analysis of the conformational landscape of this compound, which would identify the most stable conformers and the energy barriers between them, has not been reported. Such studies are essential for understanding its three-dimensional structure and how that influences its reactivity and stereochemical outcomes in reactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

No molecular dynamics (MD) simulations have been published for this compound. MD simulations are used to study the dynamic behavior of molecules, including their interactions with other molecules and the effects of different solvents on conformational preferences and reaction dynamics. This area remains unexplored for the title compound.

Future Directions, Emerging Methodologies, and Research Opportunities

Exploration of Novel and More Efficient Synthetic Routes

While the synthesis of related α,β-unsaturated esters is well-documented, the development of highly efficient and stereoselective routes to Methyl 2-(azidomethyl)hex-2-enoate remains a key area of research. Future efforts could focus on:

Catalytic Asymmetric Methodologies: The development of chiral catalysts to control the stereochemistry of the double bond and any adjacent stereocenters would be highly valuable for applications in medicinal chemistry and materials science.

Flow Chemistry Approaches: The use of continuous flow reactors could offer advantages in terms of safety (handling of azides), scalability, and precise control over reaction parameters, leading to improved yields and purity.

Expansion of Bioorthogonal Chemistry and Chemical Biology Applications

The azide (B81097) functionality in this compound makes it an ideal candidate for bioorthogonal ligation reactions, such as the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This opens up a wide range of possibilities in chemical biology:

Labeling and Imaging: The compound could be used to label biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living systems. Subsequent attachment of fluorescent dyes or other imaging agents would allow for the visualization and tracking of these biomolecules.

Drug Delivery and Targeting: By incorporating this molecule into drug delivery systems, the azide group can be used to attach targeting ligands that direct the therapeutic agent to specific cells or tissues, enhancing efficacy and reducing off-target effects.

Proteomics and Activity-Based Protein Profiling: As a reactive probe, it could be employed to identify and characterize specific classes of enzymes or proteins within complex biological mixtures.

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis and flow chemistry platforms. researchgate.netnih.gov this compound is well-suited for integration into these systems due to its potential for derivatization. researchgate.net

| Platform | Potential Advantages for this compound |

| Automated Synthesis | High-throughput synthesis of derivatives for screening, rapid optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety in handling the azide moiety, improved control over reaction parameters, potential for telescoped reactions. nih.gov |

This integration would enable the rapid generation of a diverse library of compounds based on the this compound scaffold, accelerating the discovery of new molecules with desired properties.

Development of Next-Generation Functional Materials and Advanced Polymer Architectures

The dual reactivity of this compound (the azide and the polymerizable alkene) makes it a valuable monomer for the synthesis of functional polymers and advanced materials.

"Clickable" Polymers: Polymerization of the hex-2-enoate moiety would yield polymers with pendant azide groups. These "clickable" polymers can be readily functionalized post-polymerization using azide-alkyne cycloaddition, allowing for the introduction of a wide range of functionalities.

Cross-linked Materials: The azide group can also be used for cross-linking polymer chains, leading to the formation of hydrogels, elastomers, and other functional materials with tailored mechanical and chemical properties.

Surface Modification: The molecule can be used to modify surfaces, introducing azide functionalities that can then be used to attach biomolecules, catalysts, or other desired chemical entities.

Utilization in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single step. nih.gov The reactive moieties in this compound could be exploited in novel MCRs to generate structurally diverse compound libraries. nih.govnih.govresearchgate.net

| Reaction Type | Potential Role of this compound |

| Passerini and Ugi Reactions | The azide could potentially be reduced in situ to an amine, which could then participate in these classic MCRs. |

| [3+2] Cycloadditions | The azide can act as a 1,3-dipole in cycloaddition reactions with various alkynes and alkenes. |

| Michael Additions | The α,β-unsaturated ester is a Michael acceptor, allowing for the addition of a wide range of nucleophiles. |

By strategically employing this compound in diversity-oriented synthesis (DOS) strategies, researchers can efficiently explore a vast chemical space, increasing the probability of discovering novel compounds with significant biological or material properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.